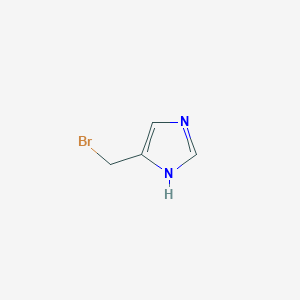

4-(Bromomethyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Bromomethyl)-1H-imidazole is a derivative of the imidazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as building blocks for various bioactive molecules.

Synthesis Analysis

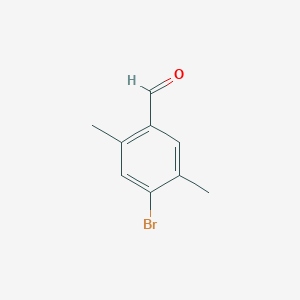

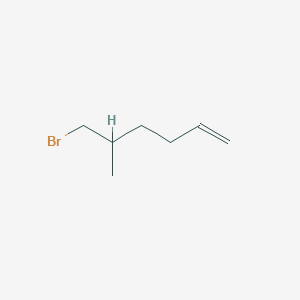

The synthesis of imidazole derivatives, including 4-(Bromomethyl)-1H-imidazole, has been the subject of various studies. A one-pot, four-component synthesis approach has been described, which involves heating a mixture of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to yield functionalized imidazoles . Another study reported a catalyst-free one-pot methodology using 1-butyl-3-methylimidazolium bromide as a neutral reaction media, which was successful in synthesizing a broad range of structurally diverse imidazoles . Additionally, a cost-effective and scalable synthesis method has been established for 4-bromo-1,2-dimethyl-1H-imidazole, which is a key building block for bioactive molecules .

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been extensively studied using various analytical techniques. For instance, a new imidazole derivative was characterized by IR, Mass, NMR, single crystal X-ray diffraction, and elemental analysis . The study also performed Hirshfeld surface analysis to determine intercontacts in the crystal structure and used Density Functional Theory (DFT) for optimized geometry and frontier molecular orbital analysis .

Chemical Reactions Analysis

Imidazole derivatives undergo a variety of chemical reactions. A Sandmeyer type reaction has been described for the bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide . This reaction exemplifies the transformation of imidazole derivatives through halogenation, which is a common modification to alter the chemical properties of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the nature and strength of intermolecular interactions, which are crucial for understanding the compound's stability and reactivity . Quantum chemical and theoretical charge density analyses have been used to evaluate the weak interactions within the crystal structures of these compounds . These studies are essential for predicting the behavior of imidazole derivatives in different chemical environments and for designing new compounds with desired properties.

Applications De Recherche Scientifique

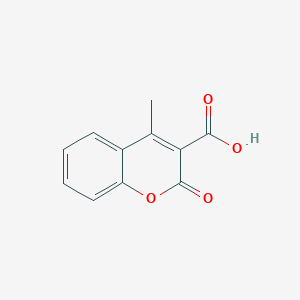

Synthesis of Aryl-Imidazoles

4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles can be synthesized using 4(5)-bromo-1H-imidazole. This process involves palladium-catalyzed reactions, showcasing the potential of 4-(Bromomethyl)-1H-imidazole in facilitating selective and efficient synthesis of aryl-imidazoles for various chemical applications (Bellina et al., 2007).

Continuous Flow Synthesis of 1H-4-Substituted Imidazoles

The continuous flow synthesis of 1H-4-substituted imidazoles, starting from α-bromoacetophenones and carboxylic acids, demonstrates the role of 4-(Bromomethyl)-1H-imidazole in the development of high-temperature/high-pressure methodologies. This process is crucial for producing key building blocks in the synthesis of NS5A inhibitors, with environmental benefits due to process intensification (Carneiro et al., 2015).

Synthesis of Biologically Active Heterocycles

4-(Bromomethyl)-1H-imidazole plays a critical role in the synthesis of biologically interesting marine alkaloids like pyronaamidine, highlighting its importance in the creation of compounds with potential biological activities (Ohta et al., 1994).

Generation of Complex Arylated Imidazoles

The compound is used in generating complex arylated imidazoles, which are significant in pharmaceuticals, drug candidates, and molecular functional materials. The synthesis involves regioselective and sequential arylation, demonstrating the versatility of 4-(Bromomethyl)-1H-imidazole in facilitating complex chemical reactions (Joo et al., 2010).

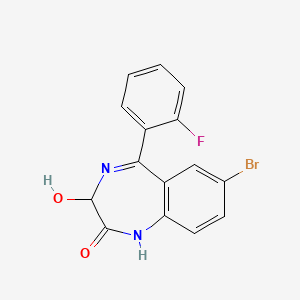

Synthesis of Antimicrobial Agents

Research also shows the utility of 4-(Bromomethyl)-1H-imidazole in synthesizing novel imidazoles with potent antimicrobial properties. This application underscores its significance in medicinal chemistry and drug development (Narwal et al., 2012).

Development of Fuel Cell Membranes

The development of imidazolium-type alkaline anion exchange membranes for fuel cell applications is another significant area where 4-(Bromomethyl)-1H-imidazole is utilized. This demonstrates its role in advancing sustainable energy technologies (Ran et al., 2012).

Mécanisme D'action

- The primary target of 4-(Bromomethyl)-1H-imidazole is the protein Cereblon (CRBN) . CRBN is a key player in the mechanism of action for this compound.

Target of Action

Mode of Action

Propriétés

IUPAC Name |

5-(bromomethyl)-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFUIKONZIAHFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538336 |

Source

|

| Record name | 5-(Bromomethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-1H-imidazole | |

CAS RN |

80733-10-4 |

Source

|

| Record name | 5-(Bromomethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)